BenchChemオンラインストアへようこそ!

6-(difluoromethoxy)-2H-1,3-benzodioxole-5-carbaldehyde

Lipophilicity Drug-likeness Membrane permeability

6-(Difluoromethoxy)-2H-1,3-benzodioxole-5-carbaldehyde (CAS 1250313-60-0) is a fluorinated aromatic aldehyde consisting of a 1,3-benzodioxole core bearing a difluoromethoxy (–OCHF₂) substituent at the 6-position and an aldehyde at the 5-position (molecular formula C₉H₆F₂O₄, MW 216.14 g/mol). This compound belongs to the benzodioxole carbaldehyde class, a scaffold prevalent in pharmaceutical intermediates and bioactive molecule synthesis.

Molecular Formula C9H6F2O4
Molecular Weight 216.14 g/mol
CAS No. 1250313-60-0
Cat. No. B1423544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(difluoromethoxy)-2H-1,3-benzodioxole-5-carbaldehyde
CAS1250313-60-0
Molecular FormulaC9H6F2O4
Molecular Weight216.14 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C(=C2)C=O)OC(F)F
InChIInChI=1S/C9H6F2O4/c10-9(11)15-6-2-8-7(13-4-14-8)1-5(6)3-12/h1-3,9H,4H2
InChIKeyCAPIEPIEIICTKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Difluoromethoxy)-2H-1,3-benzodioxole-5-carbaldehyde (CAS 1250313-60-0) – Procurement & Differentiation Guide for Fluorinated Benzodioxole Building Blocks


6-(Difluoromethoxy)-2H-1,3-benzodioxole-5-carbaldehyde (CAS 1250313-60-0) is a fluorinated aromatic aldehyde consisting of a 1,3-benzodioxole core bearing a difluoromethoxy (–OCHF₂) substituent at the 6-position and an aldehyde at the 5-position (molecular formula C₉H₆F₂O₄, MW 216.14 g/mol) [1]. This compound belongs to the benzodioxole carbaldehyde class, a scaffold prevalent in pharmaceutical intermediates and bioactive molecule synthesis [2]. Its structural combination of a benzodioxole ring, a reactive aldehyde handle, and the difluoromethoxy group confers physicochemical properties that are quantitatively distinguishable from non-fluorinated, methoxy-substituted, and ring-fluorinated analogs. The compound is commercially available as a research chemical building block with typical purity specifications of ≥95% .

Why 6-(Difluoromethoxy)-2H-1,3-benzodioxole-5-carbaldehyde Cannot Be Casually Replaced by Other Benzodioxole Aldehydes


The benzodioxole aldehyde class encompasses compounds with identical ring scaffolds but drastically different substituent profiles, making generic substitution between analogs scientifically unsound. Piperonal (1,3-benzodioxole-5-carboxaldehyde, CAS 120-57-0) lacks both the 6-position substitution and fluorine atoms, resulting in an XLogP3 of 1.10 [1]. The 6-methoxy analog (CAS 5780-00-7, MW 180.16 g/mol) shares a similar size but lacks fluorine-mediated metabolic resistance [2]. The 2,2-difluoro isomer (CAS 656-42-8) places fluorine atoms on the dioxole ring rather than as a pendant –OCHF₂ group, altering its conformational profile and hydrogen-bonding capacity . The simpler 4-(difluoromethoxy)benzaldehyde (CAS 73960-07-3) carries the –OCHF₂ motif but lacks the benzodioxole scaffold altogether . Each of these structural variations meaningfully changes lipophilicity, metabolic stability, hydrogen-bonding potential, and synthetic derivatization pathways—making direct substitution without re-optimization likely to fail in any structure- or property-sensitive application.

Quantitative Differentiation Evidence for 6-(Difluoromethoxy)-2H-1,3-benzodioxole-5-carbaldehyde vs. Closest Analogs


Lipophilicity Head-to-Head: logP Comparison vs. Piperonal (Unsubstituted Parent)

The target compound exhibits a calculated logP of 2.08, compared to piperonal's XLogP3 of 1.10, representing a ~0.98 log unit increase in lipophilicity [1][2]. This difference of nearly one log unit translates to an approximately 9.5-fold higher theoretical partition coefficient, indicating substantially enhanced membrane permeability potential. The 6-methoxy analog (MW 180.16) is structurally closer but lacks fluorine; literature consistently demonstrates that replacing –OCH₃ with –OCHF₂ increases logP by approximately 0.5–1.0 units depending on scaffold context [3].

Lipophilicity Drug-likeness Membrane permeability

Metabolic Stability Advantage: Difluoromethoxy vs. Methoxy Substitution

The –OCHF₂ group is widely recognized in medicinal chemistry literature as a metabolically more stable replacement for the –OCH₃ group. The methoxy substituent is susceptible to cytochrome P450-mediated O-demethylation, whereas the electron-withdrawing fluorine atoms in –OCHF₂ significantly impede this oxidative metabolic pathway [1][2]. In a specific case study with PDE4 inhibitors, replacement of methoxy substituents on a catechol moiety with difluoromethoxy groups resulted in the discovery of L-791,943, which exhibited a long half-life in both rat and squirrel monkey models [3]. This class-level evidence directly pertains to the target compound's differentiation from its 6-methoxy analog (CAS 5780-00-7).

Metabolic stability Cytochrome P450 Oxidative metabolism

Hydrogen Bond Donor Capacity: A Unique Feature of the –OCHF₂ Substituent vs. –OCH₃ and –OCF₃

The difluoromethoxy (–OCHF₂) group is distinguished from both methoxy (–OCH₃) and trifluoromethoxy (–OCF₃) by its ability to act as a weak hydrogen bond donor through the C–H bond of the –CHF₂ moiety [1]. The –OCH₃ group can only function as a hydrogen bond acceptor, and the –OCF₃ group lacks the hydrogen atom entirely and thus has no donor capacity. This property enables –OCHF₂ to engage in specific, directional interactions with biological targets—a feature that can be exploited in structure-based drug design to improve binding affinity and selectivity [2]. The target compound, carrying the –OCHF₂ substituent on the benzodioxole scaffold, therefore offers a molecular recognition capability absent in its methoxy and trifluoromethoxy analogs.

Hydrogen bonding Molecular recognition Target engagement

Synthetic Versatility: Aldehyde Handle Enables Diverse Downstream Derivatization Pathways

The aldehyde group at the 5-position provides a versatile synthetic handle for downstream functionalization, including reductive amination (amine formation), Knoevenagel condensation, Grignard addition, oxidation to carboxylic acid, and Horner–Wadsworth–Emmons olefination [1]. This synthetic flexibility is a common feature across benzodioxole carbaldehydes. What differentiates this specific compound is the combination of this versatile aldehyde with the –OCHF₂ group on the adjacent position of the aromatic ring, creating a uniquely functionalized scaffold that is not accessible from the more common piperonal or 6-methoxy starting materials without additional synthetic steps to introduce the difluoromethoxy group [2]. The compound is commercially supplied at ≥95% purity by multiple vendors including Enamine (Cat. EN300-86392), Aladdin (Cat. D972257), and Leyan (Cat. 2008650) .

Synthetic intermediate Medicinal chemistry Building block Derivatization

Distinct Fluorination Topology vs. 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde: Impact on Physicochemical Properties

The target compound (MW 216.14) carries the difluoromethoxy group as a pendant substituent on the aromatic ring, whereas 2,2-difluoro-1,3-benzodioxole-5-carboxaldehyde (CAS 656-42-8, MW 186.11) incorporates fluorine atoms directly onto the dioxole ring carbon [1]. This topological difference leads to a molecular weight increase of 30.03 g/mol (16.1% higher) and introduces an additional oxygen atom (C₉H₆F₂O₄ vs. C₈H₄F₂O₃). The pendant –OCHF₂ group in the target compound preserves the unsubstituted methylenedioxy bridge (–O–CH₂–O–), maintaining the conformational properties of the benzodioxole ring . In contrast, the 2,2-difluoro analog has a gem-difluoro substitution on the dioxole carbon, which alters ring electronics and eliminates the possibility of functionalization at that position. The measured density of the 2,2-difluoro analog (1.5±0.1 g/cm³) and boiling point (210.5±40.0 °C) differ from expected values for the target compound due to the structural divergence .

Fluorination topology Physicochemical properties Scaffold differentiation

Optimal Application Scenarios for 6-(Difluoromethoxy)-2H-1,3-benzodioxole-5-carbaldehyde Based on Differentiated Properties


Medicinal Chemistry: Lead Optimization Requiring Enhanced Membrane Permeability and Metabolic Stability

Drug discovery programs targeting intracellular or CNS targets can leverage the ~0.98 log unit higher lipophilicity of this compound vs. piperonal [Section 3, Evidence Item 1]. Combined with the metabolically resistant –OCHF₂ group that impedes CYP450-mediated O-dealkylation [1][2], this building block is suited for incorporation into lead series where both cell penetration and metabolic half-life are critical optimization parameters. The compound's commercial availability at ≥95% purity from multiple suppliers enables rapid SAR exploration.

Structure-Based Drug Design: Exploiting the –OCHF₂ Hydrogen Bond Donor for Target Engagement

When co-crystal structures or modeling suggest a hydrogen bond donor opportunity in the target binding pocket at the position corresponding to the 6-substituent of the benzodioxole, this compound provides a capability that its 6-methoxy and 6-trifluoromethoxy analogs cannot offer [Section 3, Evidence Item 3]. The weak but directional H-bond donor character of –OCHF₂ [3] can be exploited to improve binding affinity and selectivity, making this building block particularly valuable for fragment-based drug design and structure-guided optimization campaigns.

Parallel Library Synthesis: Pre-Functionalized Fluorinated Benzodioxole Scaffold for Diversity-Oriented Synthesis

The simultaneous presence of the aldehyde (for reductive amination, condensation, or olefination), the benzodioxole ring (a privileged scaffold in bioactive molecules [4]), and the –OCHF₂ group in one commercially available building block eliminates 1–2 synthetic steps vs. alternatives [Section 3, Evidence Item 4]. This makes the compound ideal for parallel library production in medium-to-high-throughput medicinal chemistry settings, where step-count reduction directly translates to faster turnaround and lower cost per compound.

Agrochemical Discovery: Fluorinated Building Block for Crop Protection Agents

Fluorinated benzodioxole derivatives are documented in patent literature as intermediates for phosphodiesterase inhibitors and other bioactive molecules [5]. The enhanced environmental persistence conferred by the –OCHF₂ group, combined with the benzodioxole scaffold's precedence in agrochemical structures, makes this compound a relevant building block for the synthesis of novel fungicides, herbicides, or insecticides where metabolic stability in target organisms and environmental matrices is a key performance requirement.

Quote Request

Request a Quote for 6-(difluoromethoxy)-2H-1,3-benzodioxole-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.